5-Bromo-5alpha-cholestane-3,6-diol 3-acetate
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Overview
Description
5-Bromo-5alpha-cholestane-3,6-diol 3-acetate is a synthetic derivative of cholesterol. It is characterized by the presence of a bromine atom at the 5th position, hydroxyl groups at the 3rd and 6th positions, and an acetate group at the 3rd position. This compound is primarily used as an intermediate in the production of various cholesterol derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5alpha-cholestane-3,6-diol 3-acetate typically involves the bromination of cholestane derivatives followed by acetylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The acetylation step is usually carried out using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5alpha-cholestane-3,6-diol 3-acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3)
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
5-Bromo-5alpha-cholestane-3,6-diol 3-acetate is used in a variety of scientific research applications:
Chemistry: As an intermediate in the synthesis of other cholesterol derivatives.
Biology: In studies related to cholesterol metabolism and its derivatives.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-5alpha-cholestane-3,6-diol 3-acetate is not well-documented. as a cholesterol derivative, it is likely to interact with molecular targets involved in cholesterol metabolism. This could include enzymes such as HMG-CoA reductase or receptors like LDL receptors .
Comparison with Similar Compounds
Similar Compounds
5alpha-Cholestane-3,6-diol: Lacks the bromine atom and acetate group.
5-Bromo-5alpha-cholestane-3,6-diol: Lacks the acetate group.
Cholestane-3,6-diol: Lacks both the bromine atom and acetate group
Uniqueness
5-Bromo-5alpha-cholestane-3,6-diol 3-acetate is unique due to the presence of the bromine atom and acetate group, which can significantly alter its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
[(3R,5R,6R,8S,9S,10R,13R,14S)-5-bromo-6-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H49BrO3/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(32)29(30)17-21(33-20(4)31)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26,32H,7-17H2,1-6H3/t19-,21-,22+,23?,24+,25+,26-,27-,28-,29+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKSSEORHJPLLF-LBPASEOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@H](C4)OC(=O)C)C)Br)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747222 |
Source
|
Record name | (3alpha,5alpha,6beta,17xi)-5-Bromo-6-hydroxycholestan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258-35-1 |
Source
|
Record name | (3alpha,5alpha,6beta,17xi)-5-Bromo-6-hydroxycholestan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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